![molecular formula C9H9FN4 B13331278 1-(4-Fluoro-benzyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B13331278.png)
1-(4-Fluoro-benzyl)-1H-[1,2,3]triazol-4-ylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluoro-benzyl)-1H-[1,2,3]triazol-4-ylamine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a 4-fluorobenzyl group attached to the triazole ring, which can impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-benzyl)-1H-[1,2,3]triazol-4-ylamine can be synthesized through a [3+2] cycloaddition reaction, commonly known as the Huisgen cycloaddition. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The specific synthetic route for this compound involves the following steps:
Preparation of 4-fluorobenzyl azide: This can be achieved by reacting 4-fluorobenzyl bromide with sodium azide in an appropriate solvent such as dimethylformamide (DMF) at room temperature.
Cycloaddition Reaction: The 4-fluorobenzyl azide is then reacted with propargylamine in the presence of a copper(I) catalyst (CuSO4 and sodium ascorbate) in a solvent such as water or a mixture of water and ethanol. The reaction is typically carried out at room temperature or slightly elevated temperatures to form the desired triazole compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(4-Fluoro-benzyl)-1H-[1,2,3]triazol-4-ylamine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form larger molecules or polymers.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) can be used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while oxidation and reduction reactions can lead to different triazole derivatives.
科学研究应用
1-(4-Fluoro-benzyl)-1H-[1,2,3]triazol-4-ylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used as a probe or ligand in biological studies to investigate enzyme interactions and cellular processes.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties.
作用机制
The mechanism of action of 1-(4-Fluoro-benzyl)-1H-[1,2,3]triazol-4-ylamine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorobenzyl group can enhance binding affinity and specificity to target molecules, while the triazole ring can participate in hydrogen bonding and other interactions.
相似化合物的比较
- 1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine
- 1-(4-Methyl-benzyl)-1H-[1,2,3]triazol-4-ylamine
- 1-(4-Nitro-benzyl)-1H-[1,2,3]triazol-4-ylamine
Comparison: 1-(4-Fluoro-benzyl)-1H-[1,2,3]triazol-4-ylamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to target molecules compared to other similar compounds with different substituents on the benzyl group.
属性
分子式 |
C9H9FN4 |
|---|---|
分子量 |
192.19 g/mol |
IUPAC 名称 |
1-[(4-fluorophenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H9FN4/c10-8-3-1-7(2-4-8)5-14-6-9(11)12-13-14/h1-4,6H,5,11H2 |
InChI 键 |
JGWSDKGQJBUNJB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1-(Tetrahydro-2H-pyran-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B13331198.png)
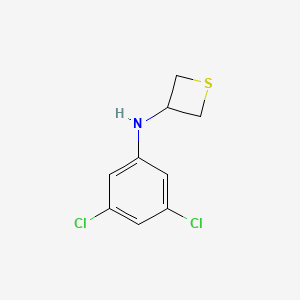
![Spiro[benzo[b][1,4]thiazine-2,1'-cyclopropan]-3(4H)-one](/img/structure/B13331210.png)
![3'-Methoxy-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13331220.png)

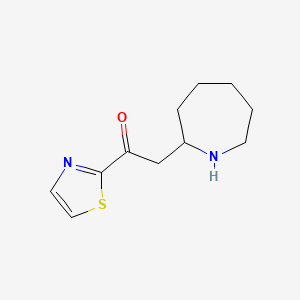
![(R)-7-Amino-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one](/img/structure/B13331240.png)
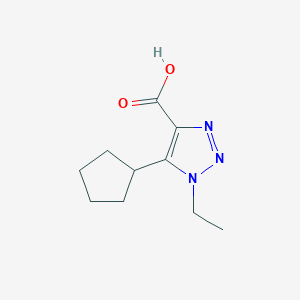
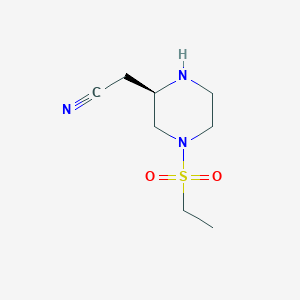

![2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile](/img/structure/B13331262.png)

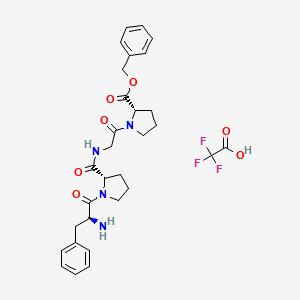
![2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile](/img/structure/B13331285.png)
